REACTION_CXSMILES
|
C(C(C)(CCCCCO)C)#N.[OH:12][C:13]1[C:20](O)=[C:19](CC)[CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C([O:52][CH2:53][CH3:54])=O)=NC(OCC)=O>C1COCC1>[CH2:19]([C:18]1[C:53]([OH:52])=[CH:54][C:15]([OH:16])=[C:14]([CH:17]=1)[CH:13]=[O:12])[CH3:20]
|
Name
|
|
Quantity
|
17.91 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
11.89 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
2-cyano-2-methyl-7-hydroxyheptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(CCCCCO)C
|
Name
|
2,3-dihydroxy-4-ethylbenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temp for 2 h 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
The THF was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
the EtOAc solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and solvent removal
|
Type
|
CUSTOM
|
Details
|
gave an orange solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by Waters Prep 500 chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min
|
Duration
|
50 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC(=C(C=O)C1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |